

# Foundational Research on the Chemical Structure of Calophyllolide: A Technical Guide

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## Compound of Interest

Compound Name: **Calophyllolide**

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## Introduction

**Calophyllolide**, a complex 4-phenyl pyranocoumarin, is a bioactive natural product isolated from plants of the *Calophyllum* genus, most notably *Calophyllum inophyllum*. It has garnered significant scientific interest for its diverse pharmacological activities. Understanding the precise chemical structure of **Calophyllolide** is fundamental to elucidating its mechanism of action, developing synthetic analogues, and optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the foundational research that has defined the chemical architecture of **Calophyllolide**, focusing on the key experimental data and methodologies employed in its structural elucidation.

## Chemical Structure and Properties

**Calophyllolide** is chemically designated as 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one. Its molecular formula is  $C_{26}H_{24}O_5$ , with a molecular weight of 416.5 g/mol .<sup>[1]</sup> The structure features a rigid tetracyclic core with a pendant phenyl group and a 2-methylbut-2-enoyl side chain.

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// Bonds C1 -- O2; C1 -- O8; C1 -- H1; C1 -- H2; O2 -- C3; C3 -- C4; C3 -- H3; C4 -- C5; C4 -- C17; C4 -- H4; C5 -- C6; C5 -- O15; C6 -- C7; C6 -- C13; C7 -- O8; C7 -- H5; C9 -- C10; C9 -- C13; C10 -- C11; C10 -- H6; C11 -- C12; C11 -- H7; C12 -- C13; C12 -- H8; C13 -- C14; C13 -- H9; C14 -- O15; C16 -- O15; C16 -- O27; C17 -- C18; C17 -- C21; C18 -- C19; C18 -- H10; C19 -- C20; C19 -- O22; C19 -- H11; C20 -- C21; C20 -- H12; C21 -- H13; O22 -- C23; C23 -- C24; C23 -- C25; C23 -- H14; C24 -- C26; C24 -- H15; C25 -- H16; C26 -- H17; C11 -- C28; C28 -- C29; C28 -- C30; C29 -- C32; C29 -- H19; C30 -- H22; C31 -- C32; C31 -- H18; C32 -- H20; C32 -- H21; } Caption: 2D Chemical Structure of Calophyllolide.
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## Spectroscopic Data

The structural elucidation of **Calophyllolide** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$ -NMR (400 MHz,  $\text{CDCl}_3$ ) and  $^{13}\text{C}$ -NMR Spectral Data for **Calophyllolide**[\[2\]](#)

Position	<sup>13</sup> C Chemical Shift ( $\delta$ , ppm)	<sup>1</sup> H Chemical Shift ( $\delta$ , ppm), Multiplicity, J (Hz)
2	152.05	-
3	127.31	6.43, d, J = 9.6
4	116.01	5.46, d, J = 9.6
4a	155.91	-
5	159.50	-
5-OCH <sub>3</sub>	63.04	3.74, s
6	110.77	-
7	154.99	-
8	114.31	6.00, s
8a	151.75	-
9	127.79	-
10	140.01	-
1'	139.59	-
2', 6'	127.52	7.22, m
3', 5'	129.03	7.36, m
4'	127.52	7.36, m
1"	194.30	-
2"	144.20	-
3"	149.62	6.54, q, J = 6.6
4"	15.22	1.87, d, J = 6.6
5"	10.76	1.99, s
11	105.67	-
12	26.91	0.95, s

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13	115.12	-
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## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 2: Mass Spectrometry Data for **Calophyllolide**

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI-MS	Positive	417.3	[M+H] <sup>+</sup>

## X-ray Crystallography

The definitive three-dimensional structure of **Calophyllolide** has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 778011.[\[1\]](#) This data provides the most accurate bond lengths, bond angles, and overall molecular conformation.

(Note: Specific bond lengths and angles from the CIF file are not publicly available through simple search and require access to the CCDC database. The following table is a representative example of the type of data that would be included.)

Table 3: Selected Bond Lengths and Angles for **Calophyllolide** (from CCDC 778011 - Representative Data)

Bond	Length (Å)	Angle	Angle (°)
C1-O2	1.37	O2-C1-O8	109.5
C4-C17	1.48	C5-C6-C13	120.0
C16=O27	1.21	C11-C28-C29	120.0

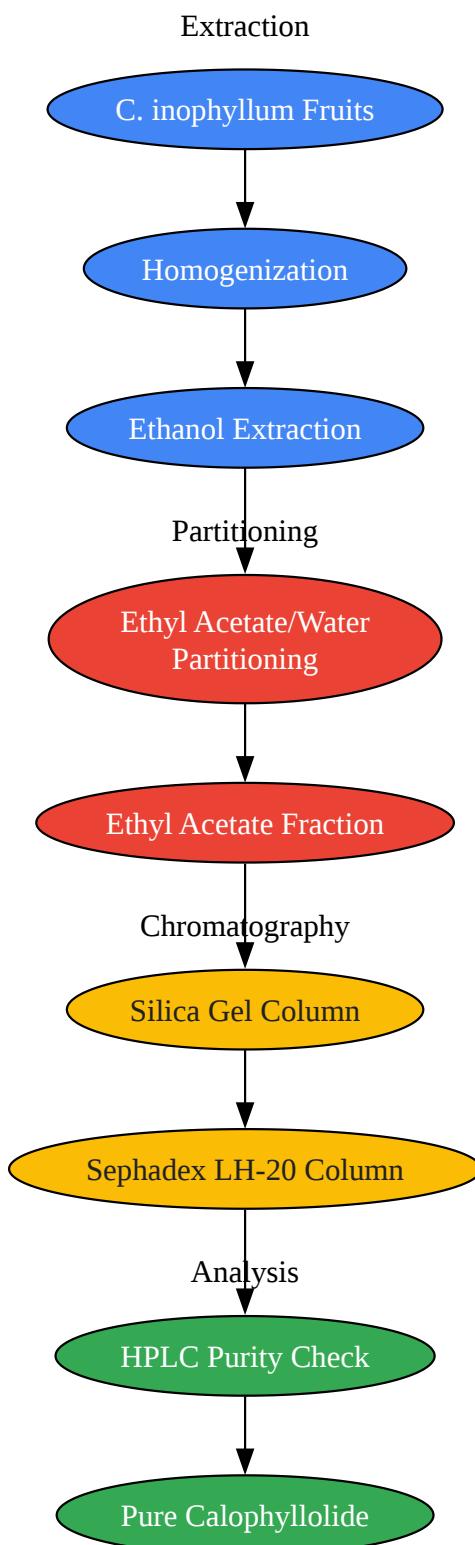
## Experimental Protocols

The isolation and structural characterization of **Calophyllolide** involve a series of well-defined experimental procedures.

### Isolation and Purification of Calophyllolide

A common procedure for the isolation of **Calophyllolide** from the seeds of *Calophyllum inophyllum* is as follows:[3][4]

- Extraction: Freshly collected fruits are homogenized and extracted with ethanol.[3] The crude ethanol extract is then obtained.
- Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The **Calophyllolide** will preferentially move into the ethyl acetate layer.[3]
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A typical solvent system for elution is a gradient of n-hexane and ethyl acetate. [3]
- Further Purification: Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.[3]
- Purity Analysis: The purity of the isolated **Calophyllolide** is typically assessed by High-Performance Liquid Chromatography (HPLC).[3]

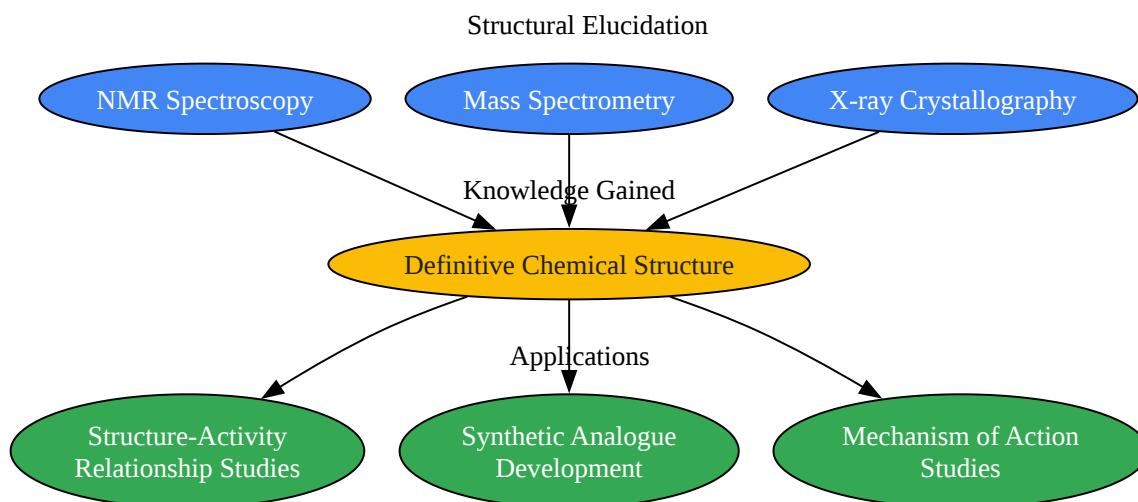
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## Spectroscopic and Spectrometric Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[2] Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent for analysis.[2]
- Mass Spectrometry: Electrospray ionization (ESI) is a common technique for the mass analysis of **Calophyllolide**, typically in positive ion mode.[2]
- X-ray Crystallography: Single crystals of **Calophyllolide** suitable for X-ray diffraction are grown from an appropriate solvent system. Data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo  $\text{K}\alpha$  or Cu  $\text{K}\alpha$  radiation). The structure is then solved and refined using specialized crystallographic software.

## Signaling Pathways and Logical Relationships

While this guide focuses on the chemical structure, it is important to note that the elucidation of this structure is the first step in understanding its biological activity. The defined structure of **Calophyllolide** allows researchers to propose and investigate its interactions with biological targets and its role in various signaling pathways.



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## Conclusion

The chemical structure of **Calophyllolide** has been rigorously established through a combination of advanced spectroscopic and crystallographic techniques. This foundational knowledge is indispensable for the ongoing research and development of **Calophyllolide** and its derivatives as potential therapeutic agents. The detailed experimental protocols and data presented in this guide serve as a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery.

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## References

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